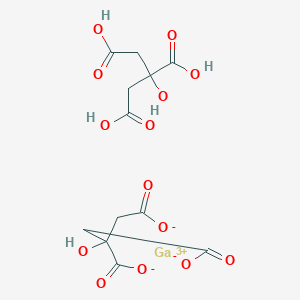
Gallium;2-hydroxypropane-1,2,3-tricarboxylate;2-hydroxypropane-1,2,3-tricarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gallium;2-hydroxypropane-1,2,3-tricarboxylate;2-hydroxypropane-1,2,3-tricarboxylic acid is a complex compound that combines gallium with citric acid. Citric acid, also known as 2-hydroxypropane-1,2,3-tricarboxylic acid, is a tricarboxylic acid commonly found in citrus fruits. Gallium is a metal known for its unique properties, including its ability to remain in a liquid state near room temperature. The combination of these two components results in a compound with interesting chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of gallium;2-hydroxypropane-1,2,3-tricarboxylate typically involves the reaction of gallium salts with citric acid. One common method is to dissolve gallium nitrate in water and then add citric acid. The reaction is carried out under controlled pH conditions to ensure the formation of the desired complex. The resulting solution is then evaporated to obtain the solid compound.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade gallium salts and citric acid. The reaction conditions, such as temperature, pH, and concentration, are carefully monitored to optimize yield and purity. The final product is typically obtained through crystallization or precipitation methods.
化学反応の分析
Types of Reactions
Gallium;2-hydroxypropane-1,2,3-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of gallium oxide and other by-products.
Reduction: Reduction reactions can convert the gallium ion back to its metallic state.
Substitution: The carboxylate groups in the compound can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used to substitute the carboxylate groups, depending on the desired product.
Major Products Formed
Oxidation: Gallium oxide and other oxidized species.
Reduction: Metallic gallium.
Substitution: Various substituted carboxylate derivatives.
科学的研究の応用
Gallium;2-hydroxypropane-1,2,3-tricarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in analytical chemistry.
Biology: Studied for its potential antimicrobial properties and its ability to inhibit certain enzymes.
Medicine: Investigated for its potential use in cancer treatment due to its ability to interfere with cellular metabolism.
Industry: Used in the production of specialized materials and as a component in certain types of batteries.
作用機序
The mechanism by which gallium;2-hydroxypropane-1,2,3-tricarboxylate exerts its effects involves several pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as aconitase, interfering with the Krebs cycle and cellular respiration.
Metal Ion Interference: Gallium ions can replace other metal ions in biological systems, disrupting normal cellular functions.
Oxidative Stress: The compound can induce oxidative stress in cells, leading to cell damage and apoptosis.
類似化合物との比較
Similar Compounds
Citric Acid: 2-hydroxypropane-1,2,3-tricarboxylic acid, commonly found in citrus fruits.
Tricarballylic Acid: Propane-1,2,3-tricarboxylic acid, an inhibitor of aconitase.
Isocitric Acid: 1-hydroxypropane-1,2,3-tricarboxylic acid, an isomer of citric acid.
Uniqueness
Gallium;2-hydroxypropane-1,2,3-tricarboxylate is unique due to the presence of gallium, which imparts distinct chemical and biological properties. Unlike other tricarboxylic acids, this compound can interfere with metal ion-dependent processes, making it valuable in various research and industrial applications.
特性
分子式 |
C12H13GaO14 |
|---|---|
分子量 |
450.95 g/mol |
IUPAC名 |
gallium;2-hydroxypropane-1,2,3-tricarboxylate;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/2C6H8O7.Ga/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;;+3/p-3 |
InChIキー |
YILZORZCGMPVTF-UHFFFAOYSA-K |
正規SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Ga+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-N-[cyclohexyl(methyl)carbamothioyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B14799958.png)
![3-Benzyl-6-(bromomethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B14799963.png)
![6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;cyclohexanamine;hydrate](/img/structure/B14799977.png)

![[2-[2-Bis(3,5-ditert-butyl-4-methoxyphenyl)phosphanyl-4,6-dimethylphenyl]-3,5-dimethylphenyl]-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphane](/img/structure/B14800001.png)
![4,4'-methanediylbis{N-[(E)-(2,3-dichlorophenyl)methylidene]aniline}](/img/structure/B14800008.png)
![N'-[(E)-(2,4-dimethylphenyl)methylidene]biphenyl-4-carbohydrazide](/img/structure/B14800010.png)
![1-Piperazinecarboxylic acid, 4-[[3-(8-oxa-3-azabicyclo[3.2.1]oct-3-yl)-4-(trifluoromethyl)phenyl]methyl]-, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester](/img/structure/B14800013.png)

![2-(4-(10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14800016.png)


![5,7-Dichloro-3-trifluoromethylpyrazolo[1,5-A]pyrimidine](/img/structure/B14800028.png)
![2-(7,8-Difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-methoxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione](/img/structure/B14800033.png)
